molecular formula C13H11N3O2S B8052533 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine

5-Tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8052533
M. Wt: 273.31 g/mol
InChI Key: URVRWKSDGYDOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a fused pyrrole-pyrazine core substituted with a tosyl (p-toluenesulfonyl) group at the 5-position. This scaffold is notable for its versatility in medicinal chemistry, particularly as a kinase inhibitor backbone. The tosyl group enhances stability and modulates electronic properties, making it a key intermediate for synthesizing bioactive derivatives .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-10-2-4-11(5-3-10)19(17,18)16-9-6-12-13(16)15-8-7-14-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVRWKSDGYDOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl Carbamate Intermediate

  • Starting Material : 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (50.5 mmol) is dissolved in tetrahydrofuran (THF).

  • Deprotonation : NaH (1.2 equiv) is added at -15°C, followed by TsCl (1.3 equiv) at 0°C.

  • Cyclization : The mixture is stirred at 20–30°C for 18 hours.

  • Carbamate Formation : tert-Butyl carbamate (1.1 equiv) and Pd(OAc)₂ (0.5 mol%) are added with Xantphos as a ligand, heated to 105°C in 1,4-dioxane.

Data Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
TosylationTsCl, NaH, DMF, 0–5°C97>98
Suzuki Coupling3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄8695
Carbamate Formationtert-Butyl carbamate, Pd(OAc)₂, Xantphos7899

Industrial-Scale Production Protocols

JoVE’s scaled-up synthesis protocol (2025) details the production of ACT051-3, an Upatinib intermediate, with process optimizations reducing Pd(OAc)₂ usage by 60%.

Pilot-Scale Synthesis

  • ACT051-2 Preparation :

    • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (50 g) is dissolved in DMF.

    • DIPEA (1.3 equiv) and TsCl (1.2 equiv) are added at 0–5°C, stirred for 1 hour, and precipitated in ice water.

  • ACT051-3 Synthesis :

    • ACT051-2 (176.11 g) is reacted with tert-butyl carbamate in 1,4-dioxane using K₂CO₃ and Pd(OAc)₂/Xantphos at 105°C for 7 hours.

Optimization Highlights :

  • Catalyst Reduction : DIPEA enables Pd(OAc)₂ loading reduction from 5 mol% to 2 mol%.

  • Reagent State : Granular K₂CO₃ doubles reaction efficiency compared to powdered forms.

Purity Optimization and Analytical Methods

Purification Techniques

  • Flash Chromatography : Silica gel with petroleum ether/ethyl acetate (20:1) achieves >98% purity.

  • Crystallization : Ethyl acetate/hexane recrystallization removes residual DMF and inorganic salts.

Data Table 2: Purity Control Strategies

Impurity SourceMitigation MethodPurity Improvement (%)Reference
Unreacted TsClWashing with 2.5 N NaOH97 → 99
Pd ResiduesActivated charcoal treatment95 → 99.5
Solvent TracesVacuum distillation at 50–60°C (-0.095 MPa)98 → 99.8

Chemical Reactions Analysis

Types of Reactions

5-Tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyrazine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-Tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to exert its effects primarily through kinase inhibition. This involves binding to specific kinase enzymes, thereby blocking their activity and disrupting cellular signaling pathways. This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Kinase Selectivity and Binding Modes

The 5H-pyrrolo[2,3-b]pyrazine scaffold exhibits broad kinase activity, including FGFR1, Bruton’s tyrosine kinase (BTK), and JAK3 . However, substituent choice dictates selectivity:

  • Tosyl derivatives (e.g., compound 13 in ) show >50% inhibition of FGFR1 at 10 µM, with improved metabolic stability over nitro-substituted analogs .
  • Docking studies () reveal that 3-aminophenylsulfonyl derivatives (e.g., compound 19) adopt distinct binding poses compared to aloisines, leveraging hydrogen bonding with kinase hinge regions .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound LogP Solubility (µg/mL) Stability Hazard Profile
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine 2.8 12.5 (DMSO) Stable to hydrolysis H302 (oral toxicity)
3-Chloro analog () 1.9 8.2 (DMSO) Moisture-sensitive H317 (skin sensitization)
Pyrido[2,3-b]pyrazine () 3.2 5.1 (DMSO) Photostable N/A
  • Tosyl Group Impact : Higher lipophilicity (LogP ~2.8) compared to chloro analogs improves membrane permeability but may reduce aqueous solubility .
  • Safety : Tosyl derivatives generally exhibit moderate oral toxicity, whereas halogenated analogs require careful handling due to sensitization risks .

Biological Activity

5-Tosyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered significant attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁N₃O₂S
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 121231703

The compound features a unique fused pyrrole and pyrazine ring structure with a tosyl group that enhances its biological activity, making it a valuable candidate for pharmaceutical research.

The biological activity of this compound primarily involves the inhibition of specific kinases, which are critical in cell signaling pathways. By blocking these kinases, the compound can modulate various cellular processes, including:

  • Cell Proliferation : Inhibition of cancer cell growth.
  • Inflammation : Modulation of pro-inflammatory cytokines.
  • Antimicrobial Action : Effective against various pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungi

These findings suggest potential applications in treating infectious diseases .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases .

Antiviral Properties

Preliminary investigations suggest that this compound may possess antiviral activity. However, further research is necessary to elucidate the specific viral targets and mechanisms involved .

Comparative Analysis with Similar Compounds

The presence of the tosyl group significantly enhances the biological activity of this compound compared to its analogs. Below is a comparative table highlighting the differences:

Compound NameStructureBiological Activity
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acidLacks tosyl groupReduced activity compared to 5-tosyl derivative
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamateUsed as a kinase inhibitor intermediateSimilar kinase inhibition potential

This table illustrates how the tosyl group contributes to enhanced biological efficacy in various applications .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's ability to inhibit specific kinases associated with cancer proliferation. This inhibition was linked to decreased tumor growth in preclinical models.
  • Inflammatory Response : In a cellular model of inflammation, treatment with this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, underscoring its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine, and how are intermediates characterized?

The synthesis typically involves cyclization reactions starting from halogenated pyrazine precursors. For example, 2-chloro-3-nitropyrazine can undergo condensation with pyrrole derivatives, followed by reduction and tosylation. Key intermediates are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC/MS to confirm regiochemistry and purity. X-ray diffraction (XRD) is critical for resolving structural ambiguities, as seen in regioselective syntheses of related pyrrolopyrazines .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

High-resolution mass spectrometry (HRMS) and multinuclear NMR are standard for molecular weight and structural confirmation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while UV-vis spectroscopy evaluates electronic properties. Single-crystal XRD is indispensable for confirming stereochemistry, particularly in metal-catalyzed syntheses .

Q. How should researchers handle stability issues during storage and experimental use?

The compound is sensitive to light and moisture. Store at 2–8°C under inert gas (e.g., nitrogen). Stability tests under varying pH (4–9) and temperature (25–40°C) are recommended to identify degradation products via HPLC-MS. Environmental factors like solvent polarity also impact reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing the pyrrolopyrazine core be addressed?

Regioselectivity in functionalization (e.g., halogenation at C2 vs. C7) is controlled by steric and electronic factors. Computational DFT studies predict reactive sites, while directing groups (e.g., tosyl) bias substitution. Metal-free annulation and Pd-catalyzed Sonogashira couplings have achieved >90% regioselectivity in dipyrrolopyrazine derivatives .

Q. What mechanistic insights explain the compound’s role as a kinase inhibitor?

The pyrazine nitrogen forms a hydrogen bond with the FGFR1 kinase hinge region (binding affinity Kd=12nMK_d = 12 \, \text{nM}). Molecular dynamics simulations show that substituents at C3 and C5 modulate hydrophobic interactions with the ATP-binding pocket. Bioactivity contradictions (e.g., FGFR vs. VEGFR inhibition) arise from subtle differences in kinase active-site flexibility .

Q. How do structural modifications impact selectivity across kinase isoforms?

Introducing electron-withdrawing groups (e.g., Cl at C3) enhances FGFR1 selectivity over FGFR2 (IC50_{50} ratio: 1:8). Co-crystal structures of compound 13 (from ) reveal that a methyl group at C7 reduces steric clashes with FGFR2’s gatekeeper residue (Val492). Kinome-wide profiling (≥400 kinases) is critical to validate selectivity .

Q. What computational strategies optimize the design of pyrrolopyrazine-based inhibitors?

Docking into FGFR1 (PDB: 3RH0) combined with free-energy perturbation (FEP) calculations predicts binding modes. Machine learning models trained on kinase inhibition datasets prioritize substituents with balanced lipophilicity (clogP=2.53.5\text{clogP} = 2.5–3.5) and polar surface area (<90 Ų) .

Q. How can contradictory bioactivity data in cellular vs. enzymatic assays be resolved?

Discrepancies often stem from off-target effects or differential cell permeability. Use orthogonal assays: (1) Enzymatic IC50_{50} vs. cellular EC50_{50}; (2) CRISPR-validated FGFR-knockout cell lines; (3) Metabolite profiling (e.g., phospho-FGFR by Western blot). Adjusting serum concentration in media can mitigate protein-binding artifacts .

Q. What methodologies characterize 5-Tosyl-5H-pyrrolopyrazine as a pharmaceutical impurity?

LC-MS/MS with charged aerosol detection (CAD) quantifies impurities at ppm levels. For structural elucidation, high-field NMR (≥600 MHz) and tandem MSn^n are used. Comparative studies with synthetic reference standards (e.g., Upadacitinib Impurity 58) ensure method specificity .

Q. Are there alternative scaffolds that retain bioactivity but improve pharmacokinetics?

Pyrido[2,3-b]pyrazine derivatives show enhanced solubility (logS = −3.2 vs. −4.5 for pyrrolo analogs) while maintaining FGFR affinity. Substituent tuning (e.g., morpholine at C4) improves microsomal stability (t1/2_{1/2} > 60 min in human hepatocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.